Cas no 864919-07-3 (2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide)
2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide
- Acetamide, 2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio]-N-(4-methylphenyl)-
- 864919-07-3
- F0698-0363
- 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- 2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide
- AKOS024597835
- 2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide
-
- Inchi: 1S/C17H14ClN3OS2/c1-11-6-8-12(9-7-11)19-15(22)10-23-17-20-16(21-24-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22)
- InChI Key: FJZWEZGUFVGTHH-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C)C=C1)(=O)CSC1SN=C(C2=CC=CC=C2Cl)N=1
Computed Properties
- Exact Mass: 375.0266821g/mol
- Monoisotopic Mass: 375.0266821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 108Ų
Experimental Properties
- Density: 1.42±0.1 g/cm3(Predicted)
- pka: 12.77±0.70(Predicted)
2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0698-0363-2μmol |
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
864919-07-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0698-0363-5μmol |
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
864919-07-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0698-0363-10μmol |
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
864919-07-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0698-0363-20μmol |
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
864919-07-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0698-0363-1mg |
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
864919-07-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0698-0363-2mg |
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
864919-07-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0698-0363-3mg |
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
864919-07-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0698-0363-4mg |
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
864919-07-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0698-0363-5mg |
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
864919-07-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0698-0363-10mg |
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
864919-07-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide
Introduction to Compound with CAS No. 864919-07-3 and Product Name: 2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide
Compound with the CAS number 864919-07-3 and the product name 2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups, including a thiadiazole ring system, which is known for its pharmacological properties, and an amide moiety, which enhances its solubility and bioavailability.
The thiadiazole core is a heterocyclic compound that consists of sulfur and nitrogen atoms arranged in a six-membered ring. Thiadiazoles have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the 5-ylsulfanyl group in the compound's structure further contributes to its pharmacological activity by enhancing binding affinity to biological targets. This group is particularly effective in modulating enzyme activity and receptor interactions, making it a valuable component in drug design.
The acetamide moiety in the product name indicates the presence of an amide bond, which is commonly found in many bioactive molecules. Acetamides are known for their ability to improve metabolic stability and oral bioavailability, making them a preferred choice in drug development. The combination of these functional groups in 2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide suggests a multifaceted pharmacological profile that could be exploited for various therapeutic applications.
Recent research has highlighted the importance of thiadiazole derivatives in the development of novel pharmaceutical agents. Studies have demonstrated that these compounds can interact with multiple biological pathways, leading to their effectiveness against a range of diseases. For instance, certain thiadiazole derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The specific arrangement of atoms in 2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide may contribute to its ability to modulate these pathways effectively.
The chlorophenyl group in the compound's structure is another key feature that influences its biological activity. Chlorophenyl groups are often incorporated into drug molecules to enhance binding affinity and metabolic stability. This group can form hydrophobic interactions with biological targets, improving the compound's efficacy. Additionally, the presence of a methylphenyl moiety may further enhance the compound's pharmacokinetic properties by increasing its lipophilicity and membrane permeability.
In terms of therapeutic applications, 2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide shows potential in several areas of medicine. Preliminary studies have suggested that this compound may have anti-inflammatory effects by inhibiting key inflammatory cytokines and enzymes. Its ability to interact with biological targets involved in inflammation could make it a valuable candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific combination of functional groups in 2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide may enhance its ability to target cancer cells while minimizing toxicity to healthy cells. This makes it an attractive candidate for further investigation in oncology research.
Another area where this compound may find utility is in neurodegenerative diseases. Studies have shown that thiadiazole derivatives can cross the blood-brain barrier and interact with central nervous system receptors. The presence of the acetamide moiety may improve its ability to penetrate this barrier, making it more effective against neurological disorders such as Alzheimer's disease and Parkinson's disease. Research is ongoing to explore the potential of this class of compounds as neuroprotective agents.
The synthesis of 2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of each functional group must be carefully optimized to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex molecular framework of this compound.
Quality control plays a crucial role in ensuring the efficacy and safety of pharmaceutical compounds like 864919-07-3 derivative products such as 2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(4-methylphenyl)acetamide. Rigorous analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are used to confirm the identity and purity of the compound before it is tested in preclinical studies.
The pharmacokinetic profile of this compound is another critical aspect that needs thorough investigation. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (T) must be carefully evaluated to determine its suitability for clinical use. Preclinical studies involving cell culture assays and animal models provide valuable insights into how the compound behaves within different biological systems.
In conclusion,864919-07-3 derivative products such as 2-{3-(2-chlorophenyl)-1, 4-thiadiazol-5- ylsulfanyl-N-(4-methylphenyl)acetamide represent a promising advancement in pharmaceutical chemistry with significant potential for therapeutic applications across multiple disease areas including inflammation, cancer,and neurodegenerative disorders.` Further research is needed to fully elucidate its mechanisms of action, optimize its synthesis,and evaluate its clinical efficacy.` As our understanding`of`biological pathways`continues`to grow,compounds`like`this`are expected`to play`an increasingly important role`in modern medicine.`
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